molecular formula C15H18N4O4 B2418972 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 929815-57-6

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2418972
CAS No.: 929815-57-6
M. Wt: 318.333
InChI Key: HNZUYYTYLGIYHP-UHFFFAOYSA-N
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Description

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an oxopropyl group attached to an oxazolo[2,3-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolo[2,3-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[2,3-f]purine core.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Addition of the methyl group: Methylation is achieved using methyl iodide or methyl sulfate in the presence of a base.

    Attachment of the oxopropyl group: The oxopropyl group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazolo[2,3-f]purine core, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various alkylated or arylated derivatives.

Scientific Research Applications

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[4,5-c]pyridine-2,4(1H,3H)-dione
  • 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-tert-butyl-4-methyl-2-(2-oxopropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-8(20)6-19-12(21)10-11(17(5)14(19)22)16-13-18(10)7-9(23-13)15(2,3)4/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUYYTYLGIYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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